Myricetin 3-O-galactoside

Antioxidant Lipid peroxidation Flavonoid glycoside comparison

Myricetin 3-O-galactoside (CAS 15648-86-9) delivers glycosylation-specific bioactivity unattainable with the aglycone or alternative glycosides. With 1.4-fold superior lipid peroxidation inhibition (IC50 160 µg/mL) over the rhamnoside, validated iNOS-dependent antinociception at low oral doses (0.26–0.78 mg/kg), and documented anti-melanogenic activity via PKA/CREB and ERK1/2 pathways, this compound is the definitive research tool for oxidative stress, inflammatory pain, and pigmentation studies. Available in high purity (≥98% HPLC) with DMSO solubility of 50 mg/mL.

Molecular Formula C21H20O13
Molecular Weight 480.4 g/mol
CAS No. 15648-86-9
Cat. No. B191946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyricetin 3-O-galactoside
CAS15648-86-9
Molecular FormulaC21H20O13
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1
InChIKeyFOHXFLPXBUAOJM-MGMURXEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myricetin 3-O-galactoside (CAS 15648-86-9): Compound Overview and Baseline Procurement Context


Myricetin 3-O-galactoside (CAS 15648-86-9) is a naturally occurring flavonol glycoside comprising the myricetin aglycone conjugated with a β-D-galactosyl residue at the 3-O position [1]. This compound is classified as a pentahydroxyflavone β-D-galactoside and functions as a plant metabolite found in Camellia sinensis (tea), Myrtus communis (myrtle), Limonium tetragonum, and Vaccinium species [2][3]. The 3-O-galactosylation of myricetin is a biologically significant modification that alters the compound's physicochemical properties, including solubility and stability, while modulating its bioactivity profile relative to the aglycone [4]. As a research tool, myricetin 3-O-galactoside serves as an analytical standard for phytochemical characterization and as a bioactive molecule for investigating structure-activity relationships in flavonoid glycosides .

Myricetin 3-O-galactoside: Critical Differentiation from Aglycones and Alternative Glycosides in Research Procurement


Substituting myricetin 3-O-galactoside with its aglycone (myricetin) or alternative glycosides (e.g., myricetin-3-O-rhamnoside, myricetin-3-O-glucoside) is scientifically inadvisable due to the 3-O-galactosyl moiety's profound influence on physicochemical behavior and biological activity. The 3-O-galactosylation process significantly alters radical scavenging kinetics—systematic comparative analysis demonstrates that myricetin 3-O-galactoside exhibits consistently higher IC50 values across three distinct redox-dependent antioxidant assays compared to myricetin aglycone, indicating that galactosylation limits redox-dependent antioxidant pathways at the propagation step [1]. Furthermore, within the glycoside subclass, myricetin 3-O-galactoside demonstrates distinct performance relative to myricetin-3-O-rhamnoside: the galactoside exhibits 1.4-fold greater potency in inhibiting lipid peroxidation (IC50 160 μg/mL vs. 220 μg/mL) and modulates a different subset of oxidative stress-related genes (GPX1, TXN, AOE372, SEPW1, SHC1 vs. TXNRD1, TXN, SOD1) [2]. Additionally, the galactoside moiety confers distinct in vivo pharmacological specificity—myricetin 3-O-galactoside demonstrates iNOS-dependent antinociceptive and anti-inflammatory effects at low oral doses (0.26-0.78 mg/kg) in murine models, an activity profile that cannot be assumed for the aglycone or alternative glycosides without empirical validation [3]. These glycosylation-specific differences in potency, gene expression modulation, and in vivo mechanism necessitate precise compound selection rather than generic substitution.

Myricetin 3-O-galactoside: Quantitative Evidence-Based Differentiation Guide for Scientific Selection


Lipid Peroxidation Inhibition: Myricetin 3-O-galactoside vs. Myricetin-3-O-rhamnoside Direct Head-to-Head Comparison

In a direct head-to-head comparative study of two myricetin glycosides isolated from Myrtus communis, myricetin 3-O-galactoside demonstrated superior inhibition of lipid peroxidation compared to myricetin-3-O-rhamnoside [1].

Antioxidant Lipid peroxidation Flavonoid glycoside comparison

Xanthine Oxidase Inhibitory Activity: Comparable Potency Between Galactoside and Rhamnoside Glycosides

A direct comparative study evaluated the inhibitory effects of myricetin 3-O-galactoside and myricetin-3-O-rhamnoside on xanthine oxidase (XO) activity at a fixed concentration [1]. Both compounds exhibited comparable XO inhibitory potency at the tested concentration.

Xanthine oxidase Enzyme inhibition Flavonoid glycoside

Radical Scavenging Activity: Myricetin 3-O-galactoside is an Inferior Antioxidant Compared to Myricetin Aglycone

A systematic comparative analysis evaluated the radical adduct formation (RAF) products and antioxidant pathways of myricetin-3-O-galactoside (M3OGa) versus myricetin aglycone using UPLC-ESI-Q-TOF-MS [1]. Across three independent redox-dependent antioxidant assays, M3OGa consistently exhibited higher IC50 values than myricetin, indicating reduced radical scavenging potency.

Radical scavenging DPPH Flavonoid aglycone comparison Structure-activity relationship

In Vivo Antinociceptive and Anti-inflammatory Activity: iNOS-Dependent Mechanism Demonstrated in Knockout Murine Models

An in vivo study evaluated the antinociceptive and anti-inflammatory effects of myricetin 3-O-β-galactoside (Mi) in murine models including wild-type and iNOS knockout (iNOS-/-) mice [1]. The compound demonstrated dose-dependent antinociceptive effects specifically dependent on iNOS, as confirmed by the loss of efficacy in knockout animals.

In vivo pharmacology Antinociceptive Anti-inflammatory iNOS

Anti-Melanogenic Activity: Tyrosinase and Melanin Suppression via PKA/CREB and ERK1/2 Regulation

A 2023 study investigated the anti-melanogenic properties of myricetin 3-O-galactoside (M3G) in α-melanocyte stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells [1]. M3G suppressed melanogenesis through dual regulation of PKA/CREB inhibition and ERK1/2 activation.

Melanogenesis Tyrosinase inhibition B16F10 melanoma Cosmeceutical research

Solubility in DMSO: Practical Procurement and Formulation Parameter

Myricetin 3-O-galactoside exhibits defined solubility in dimethyl sulfoxide (DMSO), a critical parameter for in vitro experimental design and stock solution preparation .

Solubility Formulation Procurement specification DMSO

Myricetin 3-O-galactoside: Optimal Research Application Scenarios Based on Quantitative Evidence


Lipid Peroxidation and Membrane Oxidative Damage Studies

For research programs focused on lipid peroxidation inhibition and membrane oxidative damage, myricetin 3-O-galactoside is the preferred selection over myricetin-3-O-rhamnoside based on direct head-to-head evidence demonstrating 1.4-fold greater potency (IC50 160 μg/mL vs. 220 μg/mL) [1]. This quantitative advantage positions the galactoside as the more potent tool compound for investigating mechanisms of membrane lipid protection and oxidative stress mitigation in cellular models. Researchers studying diseases associated with lipid peroxidation (e.g., atherosclerosis, neurodegenerative disorders, ischemia-reperfusion injury) should prioritize this compound for in vitro assay development and mechanistic studies. The compound's iNOS-dependent anti-inflammatory activity [2] provides additional mechanistic context for studies examining the intersection of lipid peroxidation and inflammatory signaling.

iNOS-Mediated Inflammation and Pain Pharmacology Research

Myricetin 3-O-galactoside is uniquely positioned for in vivo studies of iNOS-dependent antinociceptive and anti-inflammatory mechanisms. The compound demonstrates oral efficacy at low doses (0.26-0.78 mg/kg) in reducing carrageenan-induced paw edema and formalin-induced nociception in wild-type mice, with complete loss of effect in iNOS-/- knockout mice, confirming target pathway specificity [2]. This in vivo pharmacological validation distinguishes the galactoside from related glycosides lacking comparable in vivo characterization. Research programs investigating peripheral inflammatory pain, nitric oxide synthase pharmacology, and natural product-derived analgesics should consider this compound for target validation studies, comparative pharmacology with synthetic iNOS inhibitors, and exploration of flavonoid glycoside structure-activity relationships in pain models.

Xanthine Oxidase Inhibition and Gout/Hyperuricemia Research

For xanthine oxidase (XO) inhibition studies relevant to gout, hyperuricemia, and oxidative stress-mediated tissue injury, myricetin 3-O-galactoside provides a characterized tool with documented inhibitory activity (57% inhibition at 100 μg/mL) [1]. While the galactoside and rhamnoside exhibit comparable XO inhibitory potency at the tested concentration, the galactoside's superior lipid peroxidation inhibition (1.4-fold) [1] and established iNOS pathway activity [2] offer a broader mechanistic profile for studies examining the intersection of XO activity, oxidative stress, and inflammation. Researchers should select myricetin 3-O-galactoside when the experimental design requires a flavonoid glycoside with characterized XO inhibitory activity coupled with validated secondary pharmacological activities, rather than a single-target XO inhibitor. The compound's defined DMSO solubility (50 mg/mL) facilitates straightforward preparation of stock solutions for enzyme inhibition assays.

Melanogenesis and Pigmentation Disorder Research (Cosmeceutical Development)

Myricetin 3-O-galactoside is specifically validated for anti-melanogenic research applications based on a 2023 study demonstrating suppression of α-MSH-induced melanogenesis in B16F10 melanoma cells through dual regulation of PKA/CREB inhibition and ERK1/2 activation [3]. The compound decreases tyrosinase production and melanin formation while downregulating melanogenic proteins (tyrosinase, MITF, TRP-1, TRP-2) at both mRNA and protein levels [3]. This mechanistic characterization establishes myricetin 3-O-galactoside as a research tool for investigating skin pigmentation disorders (hyperpigmentation, melasma, age spots) and for screening natural product-derived depigmenting agents. Researchers in cosmeceutical development, dermatological pharmacology, and melanocyte biology should select this compound for cell-based melanogenesis assays, target validation studies (PKA, CREB, ERK1/2, MITF), and comparative analyses with other flavonoid glycosides possessing anti-melanogenic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myricetin 3-O-galactoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.